![molecular formula C19H14ClN5S B2575156 (E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile CAS No. 1031061-03-6](/img/structure/B2575156.png)
(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H14ClN5S and its molecular weight is 379.87. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound , due to its complex structure, has significant relevance in the synthesis of novel heterocyclic compounds, which are pivotal in the development of new materials and pharmaceuticals. For example, Sayed et al. (2002) demonstrate the utility of related compounds in the synthesis of new pyridazinones and pyridazine-6-imines, highlighting the role of similar structures in generating a diverse library of compounds (Sayed, Khalil, Ahmed, & Raslan, 2002). Latif, Rady, and Döupp (2003) further illustrate the compound's utility in one-pot syntheses leading to polyfunctional pyrazolyl-substituted monocyclic pyridines and fused heterocycles, showcasing its versatility in chemical synthesis (Latif, Rady, & Döupp, 2003).
Antimicrobial and Anticancer Studies
The structural features of the compound allow for its use in the synthesis of derivatives with potential antimicrobial and anticancer properties. Patel and Agravat (2007) explore the synthesis of new pyridine derivatives with observed antimicrobial activities, indicating the potential of this compound as a precursor for bioactive substances (Patel & Agravat, 2007). Aggarwal et al. (2021) extend this application into anticancer research, synthesizing polyfunctionalized pyrazolo[3,4-b]pyridines and evaluating their cytotoxicity against various cancer cell lines, underscoring the compound's relevance in medicinal chemistry (Aggarwal, Kumar, Sadana, Guzmán, & Kumar, 2021).
Molecular Docking and QSAR Studies
The compound's utility extends into computational chemistry, where its derivatives are subjects of molecular docking and quantitative structure-activity relationship (QSAR) studies. Flefel et al. (2018) present the synthesis and in vitro screening of novel pyridine derivatives, incorporating molecular docking to predict biological activity, thus highlighting the compound's role in drug design and discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Advanced Materials and Electrochromics
The compound's derivatives are also investigated for their potential in advanced material sciences, such as the development of electrochromic materials. Ming et al. (2015) discuss the use of a structurally related thiadiazolo[3,4-c]pyridine as an acceptor in electrochromic polymers, revealing the broader applicability of such compounds in creating materials with desirable electronic properties (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5S/c1-11(2)25-18-14(10-22-25)8-12(17(20)24-18)7-13(9-21)19-23-15-5-3-4-6-16(15)26-19/h3-8,10-11H,1-2H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSNUYACUYBED-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)C=C(C#N)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-3-[6-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.